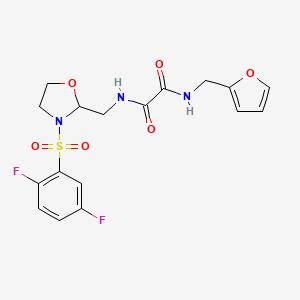
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H17F2N3O6S and its molecular weight is 429.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H20F2N4O5S. The compound features an oxazolidine ring, which contributes to its biological activity, particularly in antimicrobial applications. The presence of the difluorophenyl group enhances lipophilicity, potentially improving its interaction with biological targets.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The oxazolidine moiety is often associated with antimicrobial properties against gram-positive bacteria. Additionally, the sulfonyl group enhances the compound's reactivity and may influence its binding affinity to target proteins.
Antimicrobial Properties
Research indicates that compounds containing oxazolidine structures exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Enterococcus faecalis | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
These results suggest a promising profile for this compound in treating infections caused by resistant gram-positive bacteria.
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. Studies on similar oxazolidine derivatives have shown inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is critical in inflammatory responses. For instance, furan-containing compounds have been identified as selective inhibitors of PI3Kgamma, a target for inflammatory diseases .
Case Studies and Research Findings
- In vitro Studies : A study investigated the cytotoxicity and antibacterial efficacy of this compound using various cell lines. The compound exhibited low cytotoxicity (CC50 > 100 µM) while maintaining significant antibacterial activity against tested strains .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the furan and sulfonamide groups can significantly influence the biological activity of oxazolidine derivatives. Compounds with enhanced lipophilicity demonstrated improved binding to bacterial ribosomes, increasing their potency against resistant strains.
- Animal Models : In vivo studies on mouse models have demonstrated that administration of this compound resulted in reduced leukocyte recruitment during inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases .
Propiedades
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O6S/c18-11-3-4-13(19)14(8-11)29(25,26)22-5-7-28-15(22)10-21-17(24)16(23)20-9-12-2-1-6-27-12/h1-4,6,8,15H,5,7,9-10H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGORPLCSORJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













